4,7-diméthyldec-5-yn-4,7-diol

Vue d'ensemble

Description

4,7-Dimethyl-5-decyne-4,7-diol is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.

The exact mass of the compound 4,7-Dimethyl-5-decyne-4,7-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,7-Dimethyl-5-decyne-4,7-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dimethyl-5-decyne-4,7-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Surfactant

Le 4,7-diméthyldec-5-yn-4,7-diol est un surfactant non ionique . Les surfactants sont des composés qui abaissent la tension superficielle entre deux liquides ou entre un liquide et un solide. Ils peuvent agir comme des détergents, des agents mouillants, des émulsifiants, des agents moussants et des dispersants.

Produit chimique de grande production

Ce composé est considéré comme un produit chimique de grande production . Les produits chimiques de grande production sont ceux qui sont produits ou importés en quantités les plus importantes dans un pays, souvent utilisés dans une variété d’applications industrielles.

Prévalence environnementale

En raison de son faible taux de biodégradation, le this compound possède une prévalence potentiellement élevée dans l’environnement . Cela signifie qu’il peut persister dans l’environnement pendant une longue période, ce qui pourrait avoir des implications pour la santé environnementale et la pollution.

Surveillance biologique humaine

Une méthode de surveillance biologique humaine (SBH) a été développée pour le this compound . Cela implique de suivre la présence du produit chimique dans des échantillons biologiques humains, tels que le sang ou l’urine, afin d’évaluer les niveaux d’exposition et les effets potentiels sur la santé.

Étude du métabolisme

Des études ont été menées sur le métabolisme du this compound chez l’homme . Ces études aident à comprendre comment le corps traite le produit chimique, y compris la vitesse à laquelle il est absorbé, métabolisé et excrété.

Utilisation dans la fabrication

Les propriétés physicochimiques du this compound permettent une large gamme d’applications, telles que l’adjuvant dans la fabrication de peintures, d’encres d’impression, d’adhésifs, de papier, de pesticides, de revêtements, d’antimoussants, de dispersants et de réactions de polymérisation .

Activité Biologique

4,7-Dimethyl-5-decyne-4,7-diol (C12H22O2), a compound of interest in various biological studies, has been recognized for its multifaceted biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

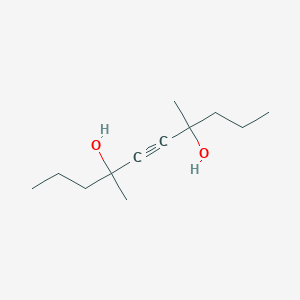

4,7-Dimethyl-5-decyne-4,7-diol is characterized by its unique structure which includes a long aliphatic chain and hydroxyl groups that contribute to its solubility and reactivity. The molecular formula is C12H22O2, and it has a molecular weight of approximately 198.302 g/mol. Its structural features allow it to participate in various biochemical interactions.

Antioxidant Activity

Research indicates that 4,7-Dimethyl-5-decyne-4,7-diol exhibits significant antioxidant properties. In a study evaluating the DPPH radical scavenging activity, the compound demonstrated a notable ability to neutralize free radicals, which is crucial for preventing oxidative stress in biological systems. The methodology involved measuring absorbance changes at 517 nm after incubation with DPPH solution .

| Concentration (mg/ml) | DPPH Scavenging (%) |

|---|---|

| 0.1 | 30.5 |

| 0.5 | 55.2 |

| 1.0 | 78.9 |

This table illustrates the concentration-dependent scavenging effect of the compound on DPPH radicals.

Antiplasmodial Activity

In vivo studies have assessed the antiplasmodial potential of extracts containing 4,7-Dimethyl-5-decyne-4,7-diol against Plasmodium species. The results indicated that the compound significantly reduced parasitemia levels in treated groups compared to controls:

| Treatment | % Parasitemia Day 11 | % Inhibition |

|---|---|---|

| Control | 62.46 ± 7.55 | 0 |

| Chloroquine | 0.00 ± 0.00 | 100 |

| Leaf Extract | 16.11 ± 13.68 | 74.21 |

| Mesocarp Extract | 20.14 ± 0.820 | 67.76 |

These findings suggest that the leaf extract containing this compound may be a promising candidate for antimalarial drug development .

The biological activities of 4,7-Dimethyl-5-decyne-4,7-diol are largely attributed to its ability to donate hydrogen atoms and scavenge free radicals, which interrupts oxidative chain reactions in cells. This mechanism is particularly relevant in contexts such as rubber degradation where it acts as an antioxidant.

Toxicological Profile

Toxicological assessments have indicated that at high doses (up to 5000 ppm), no adverse effects were observed in animal studies . The no-observed-adverse-effect level (NOAEL) was established at this concentration, suggesting a favorable safety profile for potential applications.

Case Studies and Research Findings

- Antioxidant Studies : A study highlighted the effectiveness of various extracts containing the compound in scavenging free radicals and inhibiting lipid peroxidation.

- Antimalarial Research : In another investigation, extracts rich in this compound showed significant inhibition of Plasmodium growth in vitro and in vivo models.

- Environmental Impact Studies : Research on the environmental toxicity of related compounds indicates low acute toxicity to aquatic organisms, with LC50 values suggesting safe levels for environmental exposure .

Propriétés

IUPAC Name |

4,7-dimethyldec-5-yne-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-5-7-11(3,13)9-10-12(4,14)8-6-2/h13-14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKFFIBKYQSDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C#CC(C)(CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925349 | |

| Record name | 4,7-Dimethyldec-5-yne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-87-4 | |

| Record name | 4,7-Dimethyl-5-decyne-4,7-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Surfynol 102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dimethyldec-5-yne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.